- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

97753-82-7 structure
اسم المنتج:5-Bromo-3-indolyl β-D-galactopyranoside
كاس عدد:97753-82-7
وسط:C14H16BrNO6
ميغاواط:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701
5-Bromo-3-indolyl β-D-galactopyranoside الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Bromo-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
- 5-Bromo-3-indolyl-β-D-galactopyranoside
- 5-Bromoindol-3-yl-β-D-galactoside
- -<small>D<
- 5-Bromo-3-indolyl-b-D-galactopyranoside
- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
- acirc-D-galactoside
- BLUE-GAL
- BLUO-GAL
- 5-Bromo-3-indolyl β-D-galactopyranoside
- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
- C14H16BrNO6
- 5-Brig
- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Blue gal
- 5-Bromo-3-indolyl-beta-galactoside
- BIMB1030
- KM3453
- GC1105
- 5-Bromo-3-indolyl b-D-galactopyranoside
- AK117469
- AX8102881
- W0425
- 753B827
- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
- D
- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
- MFCD00063691
- DTXSID50869306
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
- 5-Bromo-3-indolyl beta -D-galactopyranoside
- HY-137276
- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- SCHEMBL1160155
- 97753-82-7
- B-8900
- A-D-galactopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside
- LINMATFDVHBYOS-MBJXGIAVSA-N
- CS-0137503
- Bluo-Gal, reagent for selection of recombinant bacterial clones
- C16853
- 5-Bromo-3-indoxyl-beta-D-galactopyranoside
- AKOS016010516
- 5-Bromo-1H-indol-3-yl hexopyranoside
- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
- AS-64090
- 5-Bromo-3-indolyl
- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
-
- MDL: MFCD00063691
- نواة داخلي: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
- مفتاح Inchi: LINMATFDVHBYOS-MBJXGIAVSA-N
- ابتسامات: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br
حساب السمة
- نوعية دقيقة: 373.01600
- النظائر كتلة واحدة: 373.016
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 5
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 3
- تعقيدات: 388
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 5
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 115
- تهمة السطحية: 0
- إكسلوغ 3: 0.6
الخصائص التجريبية
- اللون / الشكل: Beige powder
- كثيف: 1.824
- نقطة انصهار: Not available
- نقطة الغليان: 646.6°C at 760 mmHg
- نقطة الوميض: 344.9°C
- انكسار: 1.73
- الذوبان: DMF: soluble
- معامل توزيع المياه: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
- بسا: 115.17000
- لوغب: 0.10910
- دوران محددة: -34.5 º (c=1% in DMF/H2O 1:1)
- ضغط البخار: Not available
- الذوبان: Not determined
- النشاط البصري: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
5-Bromo-3-indolyl β-D-galactopyranoside أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
تحذير:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 20/21/22-36/37/38
- تعليمات السلامة: S22-S24/25
- رمز شرط الإشراف:Class Q (sugars, alkaloids, antibiotics, hormones)
-
تحديد البضائع الخطرة:
- مصطلح خطر:R20/21/22
- ظروف التخزين:−20°C
5-Bromo-3-indolyl β-D-galactopyranoside بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-3-indolyl β-D-galactopyranoside الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM100267-5g |
5-Bromo-3-indolyl-beta-D-galactopyranoside |
97753-82-7 | 95% | 5g |
$345 | 2022-09-28 | |
abcr | AB353564-1 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 1 g |
€174.90 | 2023-07-19 | |
Apollo Scientific | BIMB1030-1g |
5-Bromo-3-indolyl-beta-D-galactopyranoside |
97753-82-7 | 1g |
£42.00 | 2025-02-19 | ||
MedChemExpress | HY-137276-10mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 99.40% | 10mg |
¥380 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |
Bluo-Gal |
97753-82-7 | ≥98% | 5mg |
¥102.00 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | 98.0%(LC) | 20mg |
¥265.0 | 2022-05-30 | |
Matrix Scientific | 099990-250mg |
5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |
97753-82-7 | 95+% | 250mg |
$435.00 | 2023-09-09 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | ≥98% | 25mg |
¥230元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |
5-Bromo-3-indolyl β-D-galactopyranoside |
97753-82-7 | ≥98% | 100mg |
¥985.00元 | 2023-09-15 | |
abcr | AB353564-5 g |
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |
97753-82-7 | 98% | 5 g |
€550.00 | 2023-07-19 |
5-Bromo-3-indolyl β-D-galactopyranoside طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
2.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
4.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
3.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ; 2 h, 40 - 45 °C
3.2 Reagents: Water ; 2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
7.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ; 2 h, 40 - 45 °C
4.2 Reagents: Water ; 2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
8.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Methanol ; 2 h, 40 - 45 °C
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Water ; 2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
5.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt
5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ; 2 h, 40 - 45 °C
2.2 Reagents: Water ; 2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
6.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt
1.2 Reagents: Amberlite IR 120 ; neutralized
1.2 Reagents: Amberlite IR 120 ; neutralized
المراجع
- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesEuropean Journal of Organic Chemistry, 2014, 2014(3), 564-574,
5-Bromo-3-indolyl β-D-galactopyranoside Raw materials
- 6-bromo-1H-3,1-benzoxazine-2,4-dione
- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)
- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate
- 2-Acetamido-5-bromobenzoic acid
- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- 2-Amino-5-bromobenzoic acid
- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester
- 2-Bromo-acetic Acid 2-Propen-1-yl Ester
- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester
- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate
- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate
5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products
5-Bromo-3-indolyl β-D-galactopyranoside الوثائق ذات الصلة
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) منتجات ذات صلة
- 1328-73-0(3-indoxyl-beta-d-glucopyranoside trihydrate)
- 2224519-77-9(2-bromo-4-chloro-N-(propan-2-yloxy)pyridine-3-carboxamide)
- 1871856-48-2(2-(2-Methoxy-1,3-thiazol-4-yl)cyclopentan-1-ol)
- 952-97-6(4-Nitrophenyl phenyl sulfide)
- 2137885-16-4(Pentane, 4-(chloromethyl)-4-methyl-1-(1-methylethoxy)-)
- 63037-67-2(5-bromo-6-iodo-2,3-dihydro-1H-indole-2,3-dione)
- 2171920-72-0(5-cyclobutyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
- 2680867-62-1(3-Acetamido-5-formylthiophene-2-carboxylic acid)
- 10218-93-6(4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline)
- 2445790-53-2(Methyl 3-(3-aminopiperidin-1-YL)propanoate dihydrochloride)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

نقاء:99%
كمية:1g
الأسعار ($):436.0